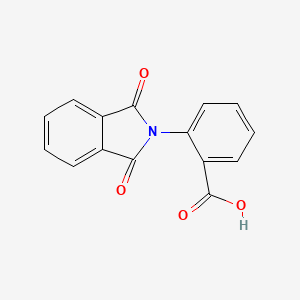

N-(2-Carboxyphenyl)Phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKJDIQHYKWJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296720 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-78-4 | |

| Record name | 41513-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Carboxyphenyl)phthalimide: Chemical Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Carboxyphenyl)phthalimide, a molecule of significant interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in the field.

Chemical Structure and Identification

This compound, also known by its IUPAC name 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a chemical compound with the molecular formula C₁₅H₉NO₄.[1][2][3] It consists of a phthalimide group attached to the nitrogen atom of anthranilic acid.

Structure:

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉NO₄ | [1][2][3] |

| Molecular Weight | 267.24 g/mol | [1][2][3] |

| Appearance | White powder | [4] |

| Melting Point | 218-220 °C | [2][4] |

| Boiling Point (Predicted) | 494.2 °C | [2] |

| Solubility | Soluble in DMSO and Methanol (Slightly) |

Synthesis of this compound

The primary method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).

General Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-substituted phthalimides.

Materials:

-

Phthalic anhydride

-

2-Aminobenzoic acid (Anthranilic acid)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Spectral Data for Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. While full spectra are available on databases such as PubChem, representative data for phthalimide derivatives are presented below for reference.[1]

Table of Expected Spectral Data:

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Aromatic protons (multiplets), Carboxylic acid proton (singlet, downfield), Protons of the phthalimide and carboxyphenyl rings. |

| ¹³C NMR | Carbonyl carbons of the imide and carboxylic acid (downfield), Aromatic carbons. |

| FTIR (KBr) | C=O stretching (imide and carboxylic acid), C-N stretching, Aromatic C-H stretching. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Biological Activity and Signaling Pathways

Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Certain phthalimide analogs have been shown to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Downregulation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Putative mechanism of anti-inflammatory action of this compound via inhibition of the TLR4 signaling pathway.

Antimicrobial Activity

Phthalimide derivatives have also been investigated for their antimicrobial properties. One proposed mechanism of action for some phthalimide esters is the dual inhibition of bacterial and fungal targets.

Caption: Proposed dual-action antimicrobial mechanism of this compound derivatives.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its derivatives are being explored for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and potentially anticancer agents. The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and interesting biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, serving as a valuable resource for researchers and professionals engaged in chemical and pharmaceutical sciences. Further investigation into its specific biological targets and mechanisms will continue to unveil its full therapeutic potential.

References

- 1. This compound | C15H9NO4 | CID 269700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 41513-78-4 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Carboxyphenyl)Phthalimide, identified by its IUPAC name, 2-(1,3-dioxoisoindol-2-yl)benzoic acid.[1][2] This document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

2-(1,3-Dioxoisoindolin-2-yl)benzoic acid is an organic compound featuring a phthalimide core linked to a 2-carboxyphenyl group at the nitrogen atom.[1][3] This unique structure imparts specific chemical and physical characteristics that are crucial for its application in various scientific fields. The phthalimide moiety is known for its stability and participation in diverse chemical reactions.[1]

Table 1: Physicochemical Properties of 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | [1][2] |

| CAS Number | 41513-78-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₉NO₄ | [1][2][5] |

| Molecular Weight | 267.24 g/mol | [1][2][4][5] |

| Melting Point | 218-220 °C | [1][4][5][7] |

| Boiling Point (Predicted) | 494.2 ± 47.0 °C | [1][4][5][7] |

| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [4][7] |

| pKa (Predicted) | 3.44 ± 0.36 | [4][7] |

| Appearance | Pale Orange to Light Orange Solid | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid involves the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).[1] This reaction is a fundamental method for preparing N-substituted phthalimides.[8][9]

Experimental Protocol: Synthesis via Condensation

This protocol describes a general procedure for the synthesis of N-aryl phthalimides.

-

Materials: Phthalic anhydride, 2-aminobenzoic acid, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in glacial acetic acid.

-

Heat the reaction mixture to reflux for a period of 2-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any residual acetic acid, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Chemical Reactivity

2-(1,3-Dioxoisoindolin-2-yl)benzoic acid can undergo several chemical transformations, primarily involving the imide and carboxylic acid functional groups.[1]

-

Hydrolysis: The imide bond can be cleaved under acidic or basic conditions to yield phthalic acid and 2-aminobenzoic acid.[1] This reaction is essentially the reverse of its synthesis.

-

Decarboxylation: The carboxylic acid group can be removed as carbon dioxide under high temperatures or specific catalytic conditions, leading to the formation of N-phenylphthalimide.[1]

-

Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.[1]

Biological Activity and Applications

The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11] While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of phthalimides has shown significant potential.

-

Medicinal Chemistry: Phthalimide derivatives have been investigated for their anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][10][12][13] Their mechanism of action can vary, but some have been shown to act as inhibitors of enzymes like cyclooxygenase (COX) or to suppress the production of inflammatory mediators like nitric oxide (NO).[12][14]

-

Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.[1] The phthalimide group can be used as a protecting group for primary amines in the Gabriel synthesis.[1]

-

Material Science: The stability and reactivity of the phthalimide core make it a candidate for investigation in polymer chemistry.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

This protocol outlines a general method for assessing the anti-inflammatory activity of phthalimide derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

-

Conclusion

2-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a versatile compound with a well-defined chemical profile. Its straightforward synthesis and the known biological potential of the phthalimide scaffold make it and its derivatives attractive candidates for further investigation in drug discovery and materials science. This guide provides foundational information to support researchers in their exploration of this promising chemical entity.

References

- 1. Buy this compound | 41513-78-4 [smolecule.com]

- 2. This compound | C15H9NO4 | CID 269700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 41513-78-4: this compound [cymitquimica.com]

- 4. This compound CAS#: 41513-78-4 [amp.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

This technical guide provides a comprehensive overview of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, also known as N-phthaloylanthranilic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological activities based on related compounds, supported by available data.

Core Compound Data

Table 1: Physicochemical Properties of 2-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉NO₄ | [1] |

| Molecular Weight | 267.24 g/mol | [2][3] |

| CAS Number | 41513-78-4 | [1][2] |

| Appearance | White solid (typical for related compounds) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

Materials:

-

Phthalic anhydride

-

2-Aminobenzoic acid (Anthranilic acid)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 2-aminobenzoic acid.

-

Add a suitable volume of glacial acetic acid to serve as the solvent.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water or a suitable solvent to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to obtain 2-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Note: The reaction time, temperature, and purification method may need to be optimized for the best yield and purity.

Caption: Synthetic workflow for 2-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Spectral Data Analysis

Detailed and verified spectral data for 2-(1,3-dioxoisoindolin-2-yl)benzoic acid are not consistently available. However, data for closely related compounds provide an insight into the expected spectral characteristics.

Table 2: Representative Spectral Data of Related 1,3-Dioxoisoindolin-2-yl Benzoate Derivatives

| Data Type | Characteristic Peaks/Signals | Compound Reference |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-8.3 ppm.[5][6] | 1,3-dioxoisoindolin-2-yl benzoate[5] |

| ¹³C NMR | Carbonyl carbons of the phthalimide group are expected around δ 162-168 ppm. Aromatic carbons appear in the range of δ 123-140 ppm.[5][6][7] | 1,3-dioxoisoindolin-2-yl benzoate[5] |

| IR (Infrared) | A strong absorption band for the C=O stretching of the imide group is expected around 1712-1770 cm⁻¹. The C=O stretch of the carboxylic acid would be around 1680-1700 cm⁻¹. A broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹.[8][9] | Benzoic Acid[8][9] |

| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z 267. Common fragmentation patterns would involve the loss of CO₂ (m/z 223) and cleavage of the phthalimide group. | N/A |

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid are limited. However, the structural motifs of anthranilic acid and phthalimide are present in numerous biologically active molecules.

Derivatives of anthranilic acid are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[10][11] For instance, mefenamic acid, an anthranilic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID).

Furthermore, substituted isoindoline-1,3-diones have demonstrated cytotoxic effects against various cancer cell lines.[12] Some of these compounds have been shown to inhibit de novo purine synthesis, which in turn affects DNA and RNA synthesis, leading to cell death.[12] Given that 2-(1,3-dioxoisoindolin-2-yl)benzoic acid combines these two pharmacophores, it is plausible that it may exhibit similar biological activities.

Caption: Potential biological activities based on structural motifs.

Disclaimer: This document is intended for research and informational purposes only. The information provided, especially concerning the experimental protocol and biological activities, is based on related compounds and should be further validated through specific experimental studies.

References

- 1. 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | 41513-78-4 [sigmaaldrich.com]

- 2. 41513-78-4 | 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid - Moldb [moldb.com]

- 3. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. znaturforsch.com [znaturforsch.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for N-(2-Carboxyphenyl)Phthalimide

An In-Depth Technical Guide to N-(2-Carboxyphenyl)Phthalimide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 41513-78-4), a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol with mechanistic insights, explore its diverse applications, and discuss its structural characteristics from a functional perspective. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Identification and Physicochemical Properties

This compound, also known by its IUPAC name 2-(1,3-dioxoisoindol-2-yl)benzoic acid, is an organic compound characterized by a phthalimide structure linked to a benzoic acid moiety at the ortho position.[1] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable building block in complex molecular architectures.

The compound's identity is definitively established by its CAS number, 41513-78-4.[2][3][4] Its molecular formula is C15H9NO4, corresponding to a molecular weight of approximately 267.24 g/mol .[1][2][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 41513-78-4 | [1][2][3] |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)benzoic acid | [1] |

| Molecular Formula | C15H9NO4 | [1][2] |

| Molecular Weight | 267.24 g/mol | [1][2][5] |

| Appearance | Pale Orange to Light Orange Solid | [6] |

| Melting Point | 218-220 °C | [1][6] |

| Boiling Point | 494.2 °C (Predicted) | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol; Limited in water | [6] |

| pKa | 3.44 ± 0.36 (Predicted) | [4][6] |

The high melting point suggests significant thermal stability, a result of strong intermolecular interactions within its crystalline structure, which is characteristic of its aromatic nature.[1]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the condensation reaction between phthalic anhydride and 2-aminobenzoic acid (anthranilic acid).[1] This reaction is a classic example of imide formation, a robust and high-yielding transformation crucial in organic chemistry.

Causality of Experimental Design: The choice of reactants is strategic. Phthalic anhydride provides the electrophilic carbonyl centers, which are readily attacked by the nucleophilic amine of anthranilic acid. The reaction is typically conducted at elevated temperatures, often in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), to facilitate the dehydration and subsequent cyclization (imidization) step, driving the equilibrium towards the stable five-membered imide ring.

References

N-(2-Carboxyphenyl)Phthalimide literature review

An In-depth Technical Guide to N-(2-Carboxyphenyl)Phthalimide

Abstract

This compound, a notable derivative of phthalimide, serves as a significant building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a stable phthalimide core linked to a carboxyphenyl group, provides a versatile scaffold for creating more complex molecules. This document provides a comprehensive review of this compound, detailing its chemical and physical properties, established synthesis protocols, and key chemical reactions. It is intended as a technical guide for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's characteristics and applications as a precursor for potentially bioactive molecules.

Nomenclature and Chemical Identifiers

This compound is known by several names and is cataloged under various chemical identifiers. This data is crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid[1][2] |

| Synonyms | N-Phthaloylanthranilic acid, 2-Phthalimidobenzoic acid[2][3] |

| CAS Number | 41513-78-4[1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₉NO₄[1][2][3][4][5] |

| PubChem CID | 269700[2] |

Physicochemical Properties

The physicochemical properties of this compound are well-documented, providing insight into its stability, solubility, and handling characteristics.

| Property | Value |

| Molecular Weight | 267.24 g/mol [1][2][3][5] |

| Exact Mass | 267.05315777 Da[1][2][4] |

| Melting Point | 218-220 °C[1][3][4][5] |

| Boiling Point | 494.2 °C (Predicted)[1][3][5] |

| Density | 1.490 g/cm³ (Predicted)[3][4] |

| pKa | 3.44 (Predicted)[1][3][4] |

| Solubility | Slightly soluble in DMSO and Methanol; Limited water solubility[1][3] |

| Appearance | Solid; Pale Orange to Light Orange[3] |

Synthesis and Experimental Protocols

The primary and most common method for synthesizing this compound is the direct condensation of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid).[1] This reaction forms the stable imide ring structure.

References

An In-depth Technical Guide to the Discovery and History of N-aryl Phthalimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl phthalimides, a class of compounds characterized by a phthalimide core linked to an aryl group, have a rich and complex history in medicinal chemistry. From their origins in classical organic synthesis to their dramatic rise, fall, and subsequent renaissance as potent therapeutic agents, the journey of N-aryl phthalimides offers valuable lessons in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of these multifaceted molecules, with a focus on their applications in oncology and inflammatory diseases.

Discovery and Early Synthesis

The foundational chemistry of phthalimides was established in the late 19th century. The German chemist Siegmund Gabriel, in 1887, developed a method for the synthesis of primary amines that avoided the common issue of over-alkylation. This reaction, now known as the Gabriel Synthesis , utilizes potassium phthalimide as a protected form of ammonia.[1] The nucleophilic phthalimide anion reacts with an alkyl halide in an SN2 reaction to form an N-alkyl phthalimide, which can then be hydrolyzed to release the primary amine.[1][2] While the original method focused on N-alkyl derivatives, it laid the groundwork for the synthesis of the broader phthalimide class of compounds.

The synthesis of N-aryl phthalimides traditionally involves the condensation of phthalic anhydride with an aniline derivative.[3] This reaction is often carried out at high temperatures, sometimes with a catalyst, to drive the dehydration and cyclization process.[3] More contemporary methods have been developed to achieve this transformation under milder conditions, including microwave-assisted synthesis and the use of organocatalysts.[3][4]

The Landmark Case of Thalidomide

The history of N-aryl phthalimides is inextricably linked with the story of thalidomide. First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially marketed as a sedative and antiemetic.[4] It was considered remarkably safe at the time due to its high lethal dose in rodents.[4] However, its use by pregnant women for morning sickness led to a devastating tragedy in the late 1950s and early 1960s, as it was discovered to be a potent teratogen, causing severe birth defects. This led to its withdrawal from the market and a fundamental shift in drug regulation and safety testing worldwide.

Decades later, thalidomide was rediscovered for its potent immunomodulatory and anti-angiogenic properties. This led to its approval for the treatment of erythema nodosum leprosum and, most notably, multiple myeloma. The revival of thalidomide spurred intensive research into the biological activities of N-aryl phthalimides and the development of analogues with improved therapeutic profiles.

Synthetic Methodologies

The synthesis of N-aryl phthalimides can be broadly categorized into classical and modern methods.

Classical Synthesis: Condensation of Phthalic Anhydride and Anilines

This is the most direct and widely used method for preparing N-aryl phthalimides.

-

Experimental Protocol:

-

An equimolar mixture of phthalic anhydride and the desired aromatic amine is prepared.[4]

-

The mixture is heated, often in a solvent such as glacial acetic acid or dimethylformamide (DMF), or neat.[4]

-

The reaction is refluxed for several hours to facilitate the formation of the intermediate phthalamic acid, followed by cyclization to the N-aryl phthalimide with the elimination of water.[4]

-

The product is then isolated by cooling the reaction mixture and collecting the precipitate by filtration.[4]

-

Recrystallization from a suitable solvent, such as ethanol or acetic acid, is performed for purification.[4]

-

Microwave-Assisted Synthesis

Microwave irradiation offers a significant improvement over classical heating by dramatically reducing reaction times and often improving yields.

-

Experimental Protocol:

-

A mixture of phthalic anhydride and an aromatic amine is placed in an open vessel suitable for microwave synthesis.[5]

-

The mixture is irradiated in a microwave oven at a specified power and for a short duration (typically 2-10 minutes).[5]

-

After completion of the reaction (monitored by TLC), the product is worked up by adding a solvent like ethanol, heating to reflux, and then cooling to crystallize the N-aryl phthalimide.[5]

-

Synthesis of Thalidomide

The synthesis of thalidomide, a prominent N-aryl phthalimide, involves the coupling of a phthalic anhydride derivative with a glutamine or glutamic acid derivative.

-

Experimental Protocol (Two-Step Synthesis):

-

Step 1: Synthesis of N-Phthaloyl-L-glutamine. L-glutamine is reacted with N-carbethoxyphthalimide in an aqueous solution of sodium carbonate.[6] The reaction mixture is stirred for an hour, and after workup and acidification, N-phthaloyl-L-glutamine is isolated as a solid.[6]

-

Step 2: Cyclization to Thalidomide. The N-phthaloyl-L-glutamine is then cyclized by heating it to reflux in anhydrous tetrahydrofuran (THF) with 1,1'-carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] The thalidomide product precipitates from the reaction mixture and is collected by filtration.[6]

-

Biological Activities and Therapeutic Applications

N-aryl phthalimides exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory effects of N-aryl phthalimides are primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[2] Thalidomide and its analogues, such as lenalidomide and pomalidomide, are potent inhibitors of TNF-α synthesis.[2] The mechanism of this inhibition is multifaceted, involving the enhanced degradation of TNF-α mRNA.[1][7]

-

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Rodents are fasted overnight with free access to water.

-

The test compounds (N-aryl phthalimides) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

Anticancer Activity

The anticancer properties of N-aryl phthalimides are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and direct cytotoxic effects on cancer cells.

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the N-aryl phthalimide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

-

Quantitative Data

The following tables summarize the quantitative data for the anti-inflammatory and anticancer activities of selected N-aryl phthalimide derivatives.

Table 1: Anti-inflammatory Activity of N-aryl Phthalimide Derivatives

| Compound | Assay | Model | Result | Reference |

| Thalidomide | TNF-α Inhibition | LPS-stimulated human monocytes | IC50 ≈ 100 µM | [9] |

| LASSBio-468 | Neutrophil Recruitment | LPS-induced in mice | ED50 = 2.5 mg/kg | [9] |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | TNF-α Production Inhibition | In vitro | 84% inhibition at 10 µM | [10] |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | Carrageenan-induced foot edema | Rat | ID50 = 0.14 µM/kg | [10] |

Table 2: Anticancer Activity (IC50 Values) of N-aryl Phthalimide Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 5b | MCF-7 | Breast Cancer | 0.2 ± 0.01 | [11] |

| Compound 5k | MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | [11] |

| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | [11] |

| Compound 1 | HCT116 | Colon Cancer | 22.4 | [5] |

| Compound 2 | HCT116 | Colon Cancer | 0.34 | [5] |

Signaling Pathways and Mechanisms of Action

The biological effects of N-aryl phthalimides are mediated through their interaction with key cellular signaling pathways.

Inhibition of TNF-α Signaling

N-aryl phthalimides, particularly thalidomide and its derivatives, are known to downregulate TNF-α production. One of the primary mechanisms is the destabilization of TNF-α mRNA, leading to its accelerated degradation.[1][7] This reduces the amount of TNF-α protein that is synthesized and secreted, thereby dampening the inflammatory response.

Induction of Apoptosis (Intrinsic Pathway)

Many N-aryl phthalimides exert their anticancer effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[12]

Logical Workflow for Drug Discovery

The development of novel N-aryl phthalimide-based drugs follows a structured discovery and development pipeline.

Conclusion

N-aryl phthalimides have evolved from a simple synthetic curiosity to a clinically significant class of therapeutic agents. Their journey, marked by both tragedy and triumph, underscores the importance of rigorous scientific investigation and the potential for drug repurposing. The continued exploration of their diverse biological activities and the development of novel analogues with enhanced potency and safety profiles promise to further expand their therapeutic applications. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potential of this remarkable chemical scaffold.

References

- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Thalidomide inhibits tumor necrosis factor-alpha production and antigen presentation by Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. ias.ac.in [ias.ac.in]

A Technical Guide to the Spectroscopic Data of N-(2-Carboxyphenyl)Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Carboxyphenyl)Phthalimide, a molecule of interest in various fields of chemical and pharmaceutical research. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for these analyses, and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.1-7.8 | Multiplet | 4H | Aromatic H (Phthalimide moiety) |

| ~7.7-7.4 | Multiplet | 4H | Aromatic H (Carboxyphenyl moiety) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~165 | C=O (Phthalimide) |

| ~135-120 | Aromatic C |

| ~132 | Quaternary Aromatic C (Phthalimide) |

| ~130 | Quaternary Aromatic C (Carboxyphenyl) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1780-1720 | Strong | C=O stretch (asymmetric, Phthalimide) |

| 1710-1680 | Strong | C=O stretch (symmetric, Phthalimide) |

| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| 1300-1200 | Strong | C-N stretch (Imide) |

| ~900 | Broad | O-H bend (Carboxylic acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of phthalic anhydride and 2-aminobenzoic acid.

Materials:

-

Phthalic anhydride

-

2-Aminobenzoic acid

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Spectroscopy Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering from approximately -1 to 14 ppm.

¹³C NMR Spectroscopy Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for NMR and IR spectroscopic analysis.

N-(2-Carboxyphenyl)Phthalimide: An In-Depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Carboxyphenyl)Phthalimide (CAS 41513-78-4), a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar analogues to provide valuable insights for researchers. It includes detailed experimental protocols for solubility determination and stability assessment, alongside visualizations of key experimental workflows and relevant biological pathways to support drug development efforts.

Introduction

This compound, also known as 2-(1,3-dioxoisoindol-2-yl)benzoic acid, is an organic compound featuring a phthalimide core linked to a carboxyphenyl group. The presence of both the imide and carboxylic acid functionalities imparts a unique chemical reactivity and potential for biological activity. Phthalimide derivatives have garnered significant attention for their therapeutic potential, including anti-inflammatory, immunomodulatory, and anticancer properties.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its application in drug discovery and development, influencing formulation, bioavailability, and shelf-life.

This document serves as a technical resource, compiling available data and providing detailed methodologies for the characterization of this compound's physicochemical properties. It is important to note that while qualitative information is available, specific quantitative solubility and stability data for this compound remains scarce in published literature. Therefore, this guide utilizes data from close structural analogues, such as other N-aryl phthalimides and benzoic acid derivatives, to provide a predictive framework.

Physicochemical Properties

-

IUPAC Name: 2-(1,3-dioxoisoindol-2-yl)benzoic acid

-

Molecular Formula: C₁₅H₉NO₄

-

Molecular Weight: 267.24 g/mol

-

Appearance: White to off-white solid[2]

-

Melting Point: 218-220 °C

-

Predicted pKa: 3.44 (for the carboxylic acid group)[3]

Solubility Profile

This compound exhibits limited solubility in aqueous solutions, a characteristic attributed to its predominantly aromatic and hydrophobic structure.[3] It demonstrates slight solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3]

Quantitative Solubility Data (of a Structural Analogue)

In the absence of specific quantitative data for this compound, the following table presents the mole fraction solubility (x₁) of a closely related compound, 3-chloro-N-phenylphthalimide, in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 3-chloro-N-phenylphthalimide in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetonitrile | Ethyl Acetate | Acetone | 1,4-Dioxane | N,N-Dimethylformamide | Toluene |

| 288.15 | 0.00033 | 0.00045 | 0.00058 | 0.00062 | 0.00201 | 0.00399 | 0.02286 | 0.03107 | 0.1043 | 0.00029 |

| 293.15 | 0.00041 | 0.00056 | 0.00071 | 0.00076 | 0.00245 | 0.00485 | 0.02778 | 0.03778 | 0.1268 | 0.00035 |

| 298.15 | 0.00051 | 0.00069 | 0.00087 | 0.00093 | 0.00299 | 0.00591 | 0.03379 | 0.04595 | 0.1542 | 0.00043 |

| 303.15 | 0.00063 | 0.00085 | 0.00107 | 0.00114 | 0.00366 | 0.00722 | 0.04111 | 0.05589 | 0.1876 | 0.00052 |

| 308.15 | 0.00077 | 0.00104 | 0.00131 | 0.00139 | 0.00447 | 0.00881 | 0.05001 | 0.06798 | 0.2282 | 0.00063 |

| 313.15 | 0.00094 | 0.00127 | 0.00160 | 0.00170 | 0.00546 | 0.01075 | 0.06085 | 0.08269 | 0.2776 | 0.00077 |

| 318.15 | 0.00115 | 0.00155 | 0.00196 | 0.00208 | 0.00667 | 0.01312 | 0.07404 | 0.10060 | 0.3377 | 0.00094 |

| 323.15 | 0.00140 | 0.00189 | 0.00239 | 0.00254 | 0.00814 | 0.01601 | 0.08998 | 0.12230 | 0.4109 | 0.00115 |

Experimental Protocol: Solubility Determination by HPLC

This protocol outlines a general method for determining the thermodynamic solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

HPLC system with UV detector

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately centrifuge the sample to pellet any remaining suspended solids.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable diluent.

-

Develop a suitable HPLC method (a reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid is a good starting point).[5][6]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the same diluent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

-

Stability Profile

This compound can undergo degradation through several pathways, primarily hydrolysis and decarboxylation. The imide ring is susceptible to cleavage under both acidic and basic conditions, while the carboxylic acid group can be lost at elevated temperatures.[3]

Expected Degradation Pathways

Table 2: Summary of Potential Degradation Pathways and Conditions for this compound

| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |

| Acidic Hydrolysis | Cleavage of the imide bond | Phthalic acid and 2-aminobenzoic acid |

| Basic Hydrolysis | Cleavage of the imide bond | Phthalic acid and 2-aminobenzoic acid |

| Oxidative | Oxidation of the aromatic rings | Various oxidized derivatives |

| Thermal | Decarboxylation | N-phenylphthalimide and CO₂ |

| Photolytic | Photodegradation of the aromatic system | Various photoproducts |

Experimental Protocol: Forced Degradation Study

This protocol describes a forced degradation study to identify the degradation products and degradation pathways of this compound, which is essential for developing a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Forced degradation chamber (oven, photostability chamber)

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Acidic Degradation:

-

Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

-

Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

-

-

Basic Degradation:

-

Repeat the procedure from step 2, using NaOH solution instead of HCl.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).

-

Keep the mixture at room temperature for a defined period, monitoring for degradation.

-

Withdraw samples at various time points for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a set duration.

-

Also, expose a solution of the compound to the same thermal stress.

-

At specified intervals, dissolve the solid sample or dilute the solution sample for analysis.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, preferably with a PDA or MS detector to help identify and characterize the degradation products.

-

Calculate the percentage of degradation for each condition.

-

Biological Context: Inhibition of Angiogenesis Signaling

Phthalimide derivatives are recognized for their anticancer properties, with some analogues known to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. One of the key signaling pathways involved in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF).[1] Small molecule inhibitors can interfere with this pathway at various points.

This diagram illustrates how this compound or its derivatives could potentially exert anti-angiogenic effects. By inhibiting the activation of the VEGF receptor, the downstream signaling cascade that leads to gene expression and ultimately to cell proliferation, migration, and survival is blocked.[3][7][8]

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While direct quantitative data is limited, the provided information on structural analogues, coupled with detailed experimental protocols, offers a robust starting point for researchers. The methodologies for solubility determination and forced degradation studies are critical for advancing the development of this compound for potential therapeutic applications. Furthermore, understanding its potential mechanism of action, such as the inhibition of key signaling pathways like VEGF, provides a rationale for its continued investigation in drug discovery programs. Future work should focus on generating specific experimental data for this compound to validate the predictive models presented in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors of the VEGF and tyrosine kinase for the treatment of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Scaffold: A Technical Guide to the Therapeutic Potential of Phthalimide Analogues

For Researchers, Scientists, and Drug Development Professionals

Once associated with tragedy, the phthalimide scaffold has undergone a remarkable renaissance, emerging as a cornerstone in modern medicinal chemistry. Its unique ability to modulate the cell's own protein disposal machinery has unlocked unprecedented therapeutic avenues, from potent anti-cancer agents to novel anti-inflammatory drugs. This technical guide provides an in-depth exploration of the phthalimide core, detailing its mechanism of action, therapeutic applications, and the experimental methodologies crucial for the development of next-generation analogues.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary therapeutic mechanism of many phthalimide analogues, including the renowned immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex .[1][2][3] Phthalimide-containing molecules act as "molecular glues," binding to CRBN and altering its substrate specificity.[2] This induced proximity brings new proteins, known as neosubstrates (e.g., transcription factors Ikaros and Aiolos in multiple myeloma), to the E3 ligase complex for polyubiquitination and subsequent degradation by the 26S proteasome.[2][4] This targeted protein degradation is the foundation of their potent anti-cancer effects.[5][6]

This same principle is harnessed in Proteolysis-Targeting Chimeras (PROTACs), where a phthalimide moiety serves as the E3 ligase-recruiting ligand, tethered by a linker to a separate ligand that binds a specific protein of interest, thereby targeting it for destruction.[6][7][8][9]

Therapeutic Applications and Quantitative Bioactivity

Phthalimide analogues have demonstrated a wide spectrum of biological activities, leading to their investigation and use in oncology, inflammatory diseases, and infectious diseases.[10][11]

Anticancer Activity

The most significant clinical success of phthalimide analogues has been in the treatment of multiple myeloma.[12][13][14] Beyond this, they exhibit cytotoxic effects against a range of other cancer types.

| Compound/Analogue | Cancer Cell Line | Activity Type | Value (µM) | Reference(s) |

| Lenalidomide | Multiple Myeloma (various) | IC50 | 0.15 - 7 | [12] |

| Pomalidomide | Multiple Myeloma (various) | IC50 | ~3 (CRBN binding) | [15] |

| Phthalimide-Thiazole (5b) | MCF-7 (Breast) | IC50 | 0.2 ± 0.01 | [16] |

| Phthalimide-Thiazole (5k) | MDA-MB-468 (Breast) | IC50 | 0.6 ± 0.04 | [16] |

| Phthalimide-Thiazole (5g) | PC-12 (Pheochromocytoma) | IC50 | 0.43 ± 0.06 | [16] |

| Phthalimide Analogue (4) | PC-3 (Prostate) | IC50 | 22.5 | [17] |

| Phthalimide-Curcumin (K3F21) | DU145 (Prostate) | GI50 | ~10-20 | [18] |

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of phthalimides is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[19][20][21] This has led to their evaluation in autoimmune disorders.

| Compound/Analogue | Activity Metric | Model | Value | Reference(s) |

| LASSBio 468 (3e) | ED50 | LPS-induced neutrophil recruitment | 2.5 mg/kg | [19] |

| Analogue 4c | TNF-α Inhibition | in vitro | 73.5% | [21] |

| Analogue 10c | TNF-α Inhibition | in vitro | 65.0% | [21] |

Antimicrobial Activity

Various N-substituted phthalimides have been synthesized and screened for activity against bacterial and fungal pathogens.[11][22][23]

| Compound/Analogue | Organism | Activity Type | Value (µg/mL) | Reference(s) |

| Phthalimide-Acetamide (4g) | S. pneumoniae, B. subtilis | MIC | 0.49 | [11] |

| Phthalimide-Acetamide (4g) | A. fumigatus, C. albicans | MIC | 0.98 | [11] |

| Phthalimide-Acetamide (4g) | M. tuberculosis | MIC | 1.95 | [11] |

| Phthalimide-Hydrazone (12) | B. subtilis | MIC | < 6.25 | [22] |

| Phthalimide-Hydrazone (12) | S. aureus | MIC | 12.5 | [22] |

| Bis-Phthalimide (3c) | E. coli | MBC | 100 | [24] |

Key Experimental Protocols

The discovery and development of novel phthalimide analogues rely on robust synthetic and biological screening methodologies.

General Synthesis of N-Substituted Phthalimides

The most common method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[25][26][27]

Protocol: Synthesis of N-Phenylphthalimide

-

Reagents & Setup:

-

Phthalic Anhydride (1 equivalent)

-

Aniline (1 equivalent)

-

Glacial Acetic Acid (solvent)

-

Round-bottom flask equipped with a reflux condenser.

-

-

Procedure:

-

To the round-bottom flask, add phthalic anhydride, aniline, and glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water with stirring.

-

A solid precipitate of N-phenylphthalimide will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with water to remove residual acetic acid.

-

Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure N-phenylphthalimide.[26]

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding:

-

Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test phthalimide analogue in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[28]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[28]

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[28]

-

Mix gently on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[28]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

TNF-α Production Inhibition: ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted by cells in culture, providing a measure of the anti-inflammatory activity of the test compounds.[31][32][33][34][35]

Protocol: Sandwich ELISA for TNF-α

-

Plate Coating:

-

Coat the wells of a 96-well microplate with 100 µL of a capture antibody specific for human TNF-α (e.g., at 2 µg/mL in coating buffer).

-

Seal the plate and incubate overnight at 4°C.[31]

-

-

Blocking:

-

Aspirate the coating solution and wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.

-

Incubate for 1 hour at room temperature.[31]

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Prepare serial dilutions of a recombinant human TNF-α standard to generate a standard curve.

-

Add 100 µL of the standards and cell culture supernatants (from cells pre-treated with phthalimide analogues and stimulated, e.g., with LPS) to the appropriate wells.

-

Incubate for 1-2 hours at 37°C.[32]

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add 100 µL of a biotinylated detection antibody specific for human TNF-α to each well.

-

Incubate for 1 hour at 37°C.[32]

-

-

Enzyme Conjugate and Substrate Addition:

-

Wash the plate.

-

Add 100 µL of Streptavidin-HRP (Horse Radish Peroxidase) conjugate to each well.

-

Incubate for 30 minutes at 37°C.[32]

-

Wash the plate thoroughly. Add 90 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[32][35]

-

-

Measurement and Analysis:

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).[32]

-

Measure the optical density at 450 nm using a microplate reader.

-

Calculate the TNF-α concentration in the samples by interpolating from the standard curve. Determine the percentage of inhibition for each compound concentration.

-

Conclusion and Future Directions

The phthalimide scaffold is a testament to the power of medicinal chemistry to repurpose and optimize molecular frameworks for profound therapeutic benefit. Its ability to be finely tuned to modulate the CRBN E3 ligase complex has established it as a privileged structure in the development of molecular glues and PROTACs. Future research will undoubtedly focus on discovering novel analogues with enhanced potency and selectivity, expanding the repertoire of degradable proteins, and overcoming potential resistance mechanisms. The continued exploration of this versatile scaffold holds immense promise for addressing some of the most challenging diseases, from cancer to neurodegeneration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gosset.ai [gosset.ai]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiplatelet activity and TNF-α release inhibition of phthalimide derivatives useful to treat sickle cell anemia (2019) | Rafael Consolin Chelucci | 6 Citations [scispace.com]

- 22. mdpi.com [mdpi.com]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. pharmahealthsciences.net [pharmahealthsciences.net]

- 25. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. broadpharm.com [broadpharm.com]

- 31. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. cloud-clone.com [cloud-clone.com]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. novamedline.com [novamedline.com]

- 35. mpbio.com [mpbio.com]

Methodological & Application

Application Notes and Protocols for N-(2-Carboxyphenyl)phthalimide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Carboxyphenyl)phthalimide, also known as 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, is a versatile bifunctional molecule in organic synthesis. Its structure incorporates a stable phthalimide moiety, widely recognized as a protective group for primary amines, and a reactive carboxylic acid group. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds and a precursor for various biologically active molecules.[1] Derivatives of this compound have shown promise as antimicrobial, antitumor, and histone deacetylase (HDAC) inhibitors.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉NO₄ | [2] |

| Molecular Weight | 267.24 g/mol | [2] |

| CAS Number | 41513-78-4 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 224-226 °C | |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |

Applications in Organic Synthesis

This compound serves as a key intermediate in several synthetic transformations:

-

Synthesis of Heterocyclic Compounds: The presence of both the imide and carboxylic acid functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazinones and quinazolinones.

-

Amine Protection: The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions.

-

Precursor for Bioactive Molecules: It is a crucial starting material for the synthesis of molecules with therapeutic potential, including HDAC inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct condensation of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid).

Reaction Scheme:

Materials:

-

Phthalic anhydride

-

2-Aminobenzoic acid (Anthranilic acid)

-

Glacial acetic acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 2-aminobenzoic acid (1.0 eq).

-

Add glacial acetic acid as a solvent (approximately 5-10 mL per gram of phthalic anhydride).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

-